methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
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Overview
Description
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines biphenyl, thiophene, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the biphenyl and thiophene rings, followed by the introduction of the carbamoyl and ester groups. Common synthetic routes may involve:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure by coupling a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Thiophene Formation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5-(ethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-ethylthiophene-3-carboxylate
Uniqueness
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-5-27(6-2)24(29)21-16(3)20(25(30)31-4)23(32-21)26-22(28)19-14-12-18(13-15-19)17-10-8-7-9-11-17/h7-15H,5-6H2,1-4H3,(H,26,28) |
InChI Key |
KPZIXGGSKYVEAP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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